(5-Chloropyridin-2-yl)(cyclopropyl)methanamine hydrochloride
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Overview
Description
(5-Chloropyridin-2-yl)(cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2. It is a derivative of pyridine and cyclopropylmethanamine, characterized by the presence of a chlorine atom at the 5-position of the pyridine ring.
Scientific Research Applications
(5-Chloropyridin-2-yl)(cyclopropyl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-2-yl)(cyclopropyl)methanamine hydrochloride typically involves the reaction of 5-chloropyridine-2-carbaldehyde with cyclopropylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the intermediate (5-Chloropyridin-2-yl)(cyclopropyl)methanol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of (5-Chloropyridin-2-yl)(cyclopropyl)methanamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyridin-2-yl)(cyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of (5-Chloropyridin-2-yl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanamine hydrochloride: Another pyridine derivative with similar structural features but different substitution patterns.
(5-Chloropyridin-2-yl)methanamine: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Uniqueness
(5-Chloropyridin-2-yl)(cyclopropyl)methanamine hydrochloride is unique due to the presence of both the cyclopropyl group and the chlorine atom on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(5-chloropyridin-2-yl)-cyclopropylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-7-3-4-8(12-5-7)9(11)6-1-2-6;/h3-6,9H,1-2,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDNCFNQDFOEKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC=C(C=C2)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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